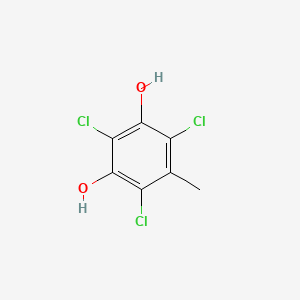
Resorcinol, 5-methyl-2,4,6-trichloro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Resorcinol, 5-methyl-2,4,6-trichloro- is a useful research compound. Its molecular formula is C7H5Cl3O2 and its molecular weight is 227.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Resorcinol, 5-methyl-2,4,6-trichloro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Resorcinol, 5-methyl-2,4,6-trichloro- including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Resorcinol, 5-methyl-2,4,6-trichloro- (often referred to as TCMR) is a chlorinated derivative of resorcinol that has garnered attention for its potential biological activities. This compound is primarily studied for its effects on human health and the environment, particularly in relation to its toxicity and endocrine-disrupting properties.
- Molecular Formula : C7H4Cl3O2
- Molecular Weight : 227.47 g/mol
- CAS Number : 87-40-1
Biological Activity Overview
Research indicates that TCMR exhibits various biological activities, including:
- Antimicrobial Properties : TCMR has shown effectiveness against a range of bacteria and fungi, making it a candidate for use in antimicrobial applications.
- Endocrine Disruption : Studies have demonstrated that TCMR can interfere with endocrine functions, potentially leading to reproductive and developmental issues in exposed organisms. This is particularly concerning given its presence in certain pesticides and industrial chemicals .
- Toxicity : In animal studies, TCMR has been associated with adverse effects such as embryotoxicity at high doses. For instance, a study involving rats showed no significant embryotoxic effects at doses up to 500 mg/kg body weight during gestation .
Case Studies
- Endocrine Disruption in Aquatic Species
- Toxicological Assessment in Mammals
Antimicrobial Activity
A series of experiments assessed the antimicrobial efficacy of TCMR against various pathogens. The results are summarized in the following table:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These findings indicate that TCMR possesses significant antimicrobial properties, particularly against Gram-positive bacteria.
Endocrine Disruption Mechanism
The mechanism by which TCMR disrupts endocrine function was investigated through molecular docking studies. These studies revealed that TCMR binds to estrogen receptors with a binding affinity comparable to known endocrine disruptors. This interaction may lead to altered gene expression related to reproductive health.
属性
CAS 编号 |
63992-62-1 |
|---|---|
分子式 |
C7H5Cl3O2 |
分子量 |
227.5 g/mol |
IUPAC 名称 |
2,4,6-trichloro-5-methylbenzene-1,3-diol |
InChI |
InChI=1S/C7H5Cl3O2/c1-2-3(8)6(11)5(10)7(12)4(2)9/h11-12H,1H3 |
InChI 键 |
ADPSWGPDSRWGHE-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C(=C1Cl)O)Cl)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















